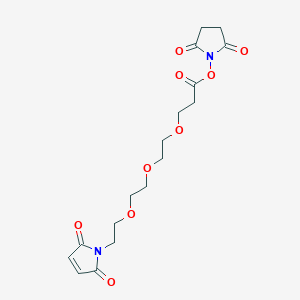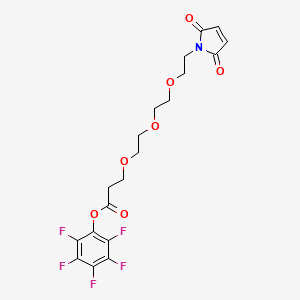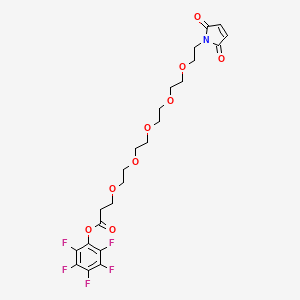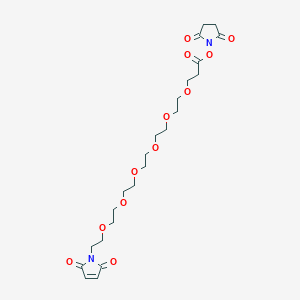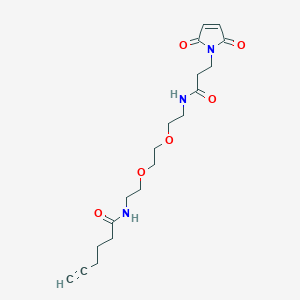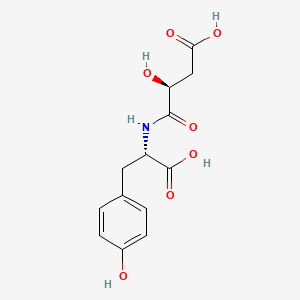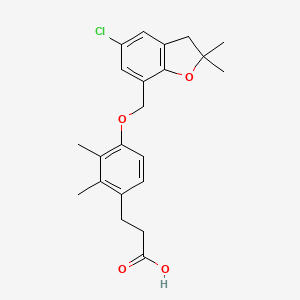
Agonista de GPR120 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Agonista de GPR120 2 es un compuesto que se dirige al receptor acoplado a proteína G 120 (GPR120), también conocido como receptor 4 de ácidos grasos libres. Este receptor es activado por ácidos grasos de cadena media y larga y juega un papel crucial en la regulación del metabolismo de la glucosa y la inflamación. El this compound ha demostrado ser prometedor en el tratamiento de trastornos metabólicos, particularmente la diabetes mellitus tipo 2, al mejorar la sensibilidad a la insulina y reducir los niveles de glucosa en sangre .
Aplicaciones Científicas De Investigación
El Agonista de GPR120 2 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto herramienta para estudiar la activación del receptor GPR120 y sus efectos posteriores.
Biología: Se investiga por su papel en la regulación de la inflamación y la homeostasis energética en varios tipos de células.
Medicina: Se explora como un posible agente terapéutico para el tratamiento de la diabetes mellitus tipo 2, la obesidad y los trastornos metabólicos relacionados.
Mecanismo De Acción
El Agonista de GPR120 2 ejerce sus efectos al unirse al receptor GPR120, lo que lleva a la activación de las vías de señalización posteriores. Esta activación estimula la liberación del péptido similar al glucagón 1 (GLP-1), que mejora la secreción de insulina de las células beta pancreáticas y mejora la absorción de glucosa en los tejidos periféricos. Además, la activación de GPR120 inhibe las vías de señalización inflamatoria, reduciendo la resistencia a la insulina y promoviendo la salud metabólica .
Compuestos Similares:
TUG-891: Otro agonista de GPR120 con propiedades farmacológicas similares pero con diferentes características estructurales.
Compuesto 11b: Un nuevo agonista de GPR120 con mejor estabilidad e hidrofilicidad en comparación con el this compound.
Compuesto 14d: Exhibe una excelente actividad agonista y selectividad para GPR120, con posibles efectos antidiabéticos.
Unicidad: El this compound es único debido a su afinidad de unión específica y perfil de activación para el receptor GPR120. Ha mostrado resultados prometedores en estudios preclínicos para mejorar la tolerancia a la glucosa y la sensibilidad a la insulina, lo que lo convierte en un candidato valioso para un mayor desarrollo de fármacos .
Análisis Bioquímico
Biochemical Properties
GPR120 Agonist 2 plays a significant role in biochemical reactions. It interacts with the GPR120 receptor, which is activated by free fatty acids . This interaction stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin that can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .
Cellular Effects
GPR120 Agonist 2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GPR120 Agonist 2 promotes adipogenesis by activating PPARγ and elevating the expression of key adipogenic genes via [Ca 2+]i and ERK1/2 signal pathway in 3T3L1 cells .
Molecular Mechanism
The molecular mechanism of GPR120 Agonist 2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular simulations have shown that GPR120 Agonist 2 can enter the active site of GPR120 and interact with ARG99 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GPR120 Agonist 2 change over time. It has been observed that GPR120 Agonist 2 could reduce the blood glucose of normal mice in a dose-dependent manner . Moreover, it showed good anti-hyperglycemic effects in diet-induced obese (DIO) mice .
Dosage Effects in Animal Models
The effects of GPR120 Agonist 2 vary with different dosages in animal models. It has been observed that GPR120 Agonist 2 could reduce the blood glucose of normal mice in a dose-dependent manner . No hypoglycemic side effects were observed even at a dose of 100 mg/kg .
Metabolic Pathways
GPR120 Agonist 2 is involved in several metabolic pathways. It interacts with the GPR120 receptor, which is known to regulate energy homeostasis and inflammation when combined with a high-fat diet .
Subcellular Localization
It is known that the GPR120 receptor, with which GPR120 Agonist 2 interacts, is located on the cell surface . Therefore, it is likely that GPR120 Agonist 2 is also located in the vicinity of the cell membrane where it can interact with the GPR120 receptor.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Agonista de GPR120 2 implica varios pasos clave:
Cloroacetilación: El cloruro de cloroacetilo se hace reaccionar con una base como la trietilamina en diclorometano a 0 °C durante la noche para producir el intermedio cloroacetilado.
Esterificación: El intermedio se hace reaccionar luego con 3-(4-hidroxifenil)butanoato de metilo o 2-(4-hidroxi-2-metilfenoxi)acetato de metilo en presencia de carbonato de potasio en dimetilformamida a temperatura ambiente durante 12 horas.
Métodos de producción industrial: La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: El Agonista de GPR120 2 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o tetrahidrofurano.
Sustitución: Yoduro de sodio en acetona o fluoruro de potasio en dimetilsulfóxido.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos del this compound .
Comparación Con Compuestos Similares
TUG-891: Another GPR120 agonist with similar pharmacological properties but different structural features.
Compound 11b: A novel GPR120 agonist with improved stability and hydrophilicity compared to GPR120 Agonist 2.
Compound 14d: Exhibits excellent agonistic activity and selectivity for GPR120, with potential antidiabetic effects.
Uniqueness: GPR120 Agonist 2 is unique due to its specific binding affinity and activation profile for the GPR120 receptor. It has shown promising results in preclinical studies for improving glucose tolerance and insulin sensitivity, making it a valuable candidate for further drug development .
Propiedades
IUPAC Name |
3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMUAMPZUHGNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
